molecular formula C19H16O5 B2938683 Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 618389-58-5

Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No. B2938683
CAS RN: 618389-58-5
M. Wt: 324.332
InChI Key: JRIHMHVWZMCIFP-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate” is a chemical compound with the linear formula C18H14O4 . It has a molecular weight of 294.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate” is represented by the formula C18H14O4 . The average mass is 294.305 Da and the monoisotopic mass is 294.100433 Da .


Chemical Reactions Analysis

The synthesis of “Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate” involves reactions with organic halides . The disappearance of the starting material and completion of the reaction were confirmed by TLC .

Scientific Research Applications

Organic Synthesis of Pyrrole Derivatives

Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate: may be used in the synthesis of pyrrole derivatives, which are significant due to their presence in many pharmacologically active molecules. The compound can undergo cyclization reactions to form pyrrole-3-carboxylic acid amides, which are central to drugs like Atorvastatin and Sunitinib .

Antimalarial and HIV-1 Protease Inhibitory Activities

The compound’s structure is related to pyrrolin-4-ones, known for their antimalarial and HIV-1 protease inhibitory activities. This makes it a valuable precursor in the development of bioactive compounds aimed at treating these diseases .

Development of Antitumor Agents

The compound could be instrumental in synthesizing derivatives with antitumor activity. Similar structures have shown growth inhibition in various human solid tumor cell lines, suggesting potential applications in cancer research .

Synthesis of Water-Soluble Compounds

Derivatives of Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate could enhance water solubility, which is a desirable property for pharmaceutical compounds, as it affects drug delivery and bioavailability .

Cyclization Pathway Studies

The compound can be used to study different cyclization pathways in organic chemistry. Understanding these pathways is crucial for developing new synthetic methods and optimizing existing ones for better yields and operational simplicity .

Chemical Education and Research

Due to its involvement in various reactions and its relevance to drug synthesis, this compound can serve as an excellent model in chemical education, helping students understand the practical applications of organic chemistry in pharmaceuticals .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-18(13-6-4-3-5-7-13)19(21)15-9-8-14(10-16(15)24-12)23-11-17(20)22-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIHMHVWZMCIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate

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